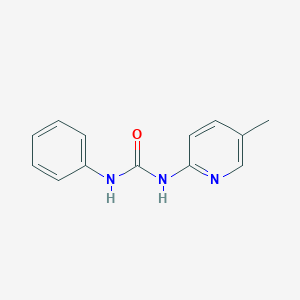
2-(1H-indol-3-ylmethylene)-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-ylmethylene)-5-phenyl-1,3-cyclohexanedione, also known as indolylmaleimide, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of maleimide derivatives, which are characterized by their ability to react with thiol groups in proteins and peptides.
Mecanismo De Acción
Indolylmaleimide exerts its inhibitory effect on PKC by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting the kinase activity of PKC. Indolylmaleimide has been shown to be a competitive inhibitor of PKC, and its potency is dependent on the concentration of ATP and the substrate protein.
Biochemical and Physiological Effects:
Indolylmaleimide has been shown to have a wide range of biochemical and physiological effects in various cell types. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Indolylmaleimide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indolylmaleimide has several advantages as a research tool, including its high potency and selectivity for PKC, its ability to inhibit the activity of all PKC isoforms, and its ability to penetrate cell membranes. However, there are also some limitations to its use in lab experiments. For example, 2-(1H-indol-3-ylmethylene)-5-phenyl-1,3-cyclohexanedionemide can be toxic to cells at high concentrations, and its inhibitory effect on PKC can be reversible, depending on the concentration of ATP and the substrate protein.
Direcciones Futuras
There are several future directions for the study of 2-(1H-indol-3-ylmethylene)-5-phenyl-1,3-cyclohexanedionemide. One area of research is the development of more potent and selective inhibitors of PKC based on the structure of 2-(1H-indol-3-ylmethylene)-5-phenyl-1,3-cyclohexanedionemide. Another area of research is the investigation of the role of PKC in various physiological and pathological processes, including cancer, inflammation, and cardiovascular disease. Finally, the use of 2-(1H-indol-3-ylmethylene)-5-phenyl-1,3-cyclohexanedionemide as a tool for drug discovery and development is an area of active research, with the potential to identify new therapeutic targets and drug candidates.
Métodos De Síntesis
Indolylmaleimide can be synthesized by the reaction of 1H-indole-3-carboxaldehyde with cyclohexane-1,3-dione in the presence of a base catalyst. The resulting product can be purified by column chromatography to obtain a white crystalline solid with a melting point of 180-182°C.
Aplicaciones Científicas De Investigación
Indolylmaleimide has been extensively used in scientific research as a tool for studying protein kinase C (PKC) signaling pathways. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Indolylmaleimide acts as a potent and selective inhibitor of PKC, and its ability to modulate PKC activity has been widely used to investigate the role of PKC in various biological processes.
Propiedades
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5-phenylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-11-15(14-6-2-1-3-7-14)12-21(24)18(20)10-16-13-22-19-9-5-4-8-17(16)19/h1-10,13,15,22H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWXTERGFWLWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=CC2=CNC3=CC=CC=C32)C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)

![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)


![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)